1-Methylpiperidine-4-carbohydrazide

Description

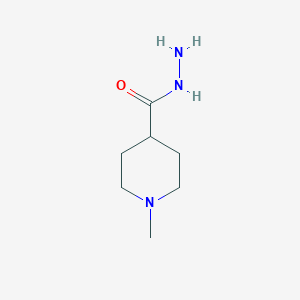

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQKKXPYOIDSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332834 | |

| Record name | 1-methylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176178-88-4 | |

| Record name | 1-Methyl-4-piperidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176178-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methylpiperidine-4-carbohydrazide CAS number 176178-88-4 properties

An In-depth Technical Guide to 1-Methylpiperidine-4-carbohydrazide (CAS: 176178-88-4): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 176178-88-4, is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture is characterized by two key functional moieties: a saturated N-methylpiperidine ring and a reactive carbohydrazide group. The piperidine scaffold is a prevalent structural motif in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates.[1] The carbohydrazide functional group serves as a versatile synthetic handle, enabling the construction of a wide array of more complex heterocyclic systems and derivatives.[1]

This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailing its primary synthetic routes, exploring its chemical reactivity, and discussing its applications as a crucial intermediate in drug discovery and organic synthesis. The information is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable building block.

Part 1: Molecular Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Structure

The structure combines a tertiary amine within a saturated six-membered ring with a terminal hydrazide, making it a bifunctional building block.

Caption: 2D Structure of this compound.

Chemical and Physical Data

The properties of this compound are summarized below. The experimental data is often limited for specialized research chemicals; therefore, high-quality computed properties are also provided for guidance.

| Property | Value | Source(s) |

| CAS Number | 176178-88-4 | [2][3][4] |

| Molecular Formula | C₇H₁₅N₃O | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Methyl-4-piperidinecarbohydrazide, 4-Piperidinecarboxylic acid, 1-methyl-, hydrazide | [2][4] |

| SMILES | CN1CCC(CC1)C(=O)NN | [2] |

| Appearance | Data not available; related compounds are often white solids or colorless to yellow liquids. | [5] |

| XLogP3 (Computed) | -0.7 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place. | [6] |

Part 2: Synthesis and Manufacturing

The primary and most direct method for preparing this compound is through the hydrazinolysis of its corresponding ester, methyl 1-methylpiperidine-4-carboxylate.[1] This process is a classic nucleophilic acyl substitution, valued for its efficiency and high yield.

Synthetic Workflow Diagram

Caption: Overall synthetic pathway to the target compound.

Protocol 1: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate

This protocol is adapted from a known procedure for the synthesis of the intermediate ester.[7]

Rationale: The carboxylic acid is converted to an ester to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Thionyl chloride in methanol is an effective method for this transformation, generating the methyl ester in situ.

Methodology:

-

To a stirred solution of 1-methylisonipecotic acid hydrochloride (1.0 mol) in methanol (350 mL, 8.0 eq), cool the mixture to -10 °C using an ice-salt bath.

-

Slowly add thionyl chloride (1.55 eq) dropwise, maintaining the internal temperature below 0 °C. The addition typically takes about 1 hour.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to 40 °C. Maintain this temperature for 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully neutralize it to approximately pH 8 with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with methylene chloride (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear liquid.[7]

Protocol 2: Synthesis of this compound

Rationale: This step involves a nucleophilic acyl substitution where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable carbohydrazide.[1]

Methodology:

-

Dissolve methyl 1-methylpiperidine-4-carboxylate (1.0 mol) in ethanol (500 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography to yield the final product.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its terminal hydrazide group, which can readily participate in condensation and cyclization reactions.[1]

Reaction Scheme: Formation of Heterocycles

Caption: Key reactions of the carbohydrazide moiety.

Protocol 3: Synthesis of a Hydrazone (Schiff Base)

Rationale: The terminal -NH₂ group of the hydrazide readily condenses with aldehydes and ketones. This reaction is often the first step in multi-step syntheses of other heterocyclic systems.[1]

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of acetic acid (2-3 drops) to facilitate the reaction.

-

Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution upon cooling.

-

Collect the solid product by filtration, wash with cold solvent, and dry to obtain the pure hydrazone.

Part 4: Applications in Research and Drug Discovery

The this compound scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have been investigated for a range of biological activities.

-

Antimicrobial Agents: Derivatives of piperidine-4-carbohydrazide have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, with some compounds showing moderate to good activity.[8]

-

Enzyme Inhibition: The core structure is present in molecules designed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.[9] Similarly, related structures have been explored as potent human carbonic anhydrase (hCA) inhibitors, with applications in treating glaucoma, edema, and some cancers.[10]

-

Metabolic Disorders: Piperidine carbohydrazides have been explored as multifunctional agents for managing diabetes.[9]

-

CNS Receptor Ligands: The carbohydrazide moiety is a key pharmacophoric group in various therapeutically useful substances, including ligands for central nervous system (CNS) receptors.[11]

The utility of this scaffold is rooted in the piperidine ring's ability to improve the aqueous solubility and metabolic profile of a molecule, while the carbohydrazide group provides a vector for introducing diverse pharmacophores to interact with biological targets.[1]

Part 5: Spectral Analysis (Predictive)

| Spectral Method | Predicted Characteristics |

| ¹H NMR | N-CH₃: Singlet around δ 2.2-2.4 ppm. Piperidine Ring Protons (CH₂): Complex multiplets between δ 1.5-3.0 ppm. Piperidine Ring Proton (CH): Multiplet around δ 2.3-2.6 ppm. -NH-: Broad singlet, chemical shift variable (δ ~7.5-9.5 ppm), dependent on solvent and concentration. -NH₂: Broad singlet, chemical shift variable (δ ~4.0-5.0 ppm). |

| ¹³C NMR | C=O (Carbonyl): δ 170-175 ppm. Piperidine Ring Carbons: δ 25-55 ppm. N-CH₃: δ ~46 ppm. |

| IR (Infrared) | N-H Stretching (hydrazide): Two bands in the region 3200-3400 cm⁻¹. C-H Stretching (aliphatic): 2800-3000 cm⁻¹. C=O Stretching (Amide I): Strong absorption around 1640-1680 cm⁻¹. N-H Bending (Amide II): Around 1510-1550 cm⁻¹. |

| Mass Spec. | (EI-MS): Expected molecular ion peak [M]⁺ at m/z 157. Key fragments would likely arise from the loss of NHNH₂ (m/z 126) and cleavage of the piperidine ring. (ESI-MS): Expected protonated molecular ion [M+H]⁺ at m/z 158. |

Part 6: Safety, Handling, and Storage

The toxicological properties of this compound have not been thoroughly investigated.[12] Therefore, it must be handled with care, assuming it is hazardous. Safety data from closely related compounds suggest the following precautions.

-

Hazard Statements (Anticipated): May cause skin irritation, serious eye damage, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[14][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as violent reactions are possible.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its bifunctional nature, combining a medicinally relevant piperidine core with a synthetically adaptable carbohydrazide group, makes it a powerful tool for the synthesis of novel compounds, particularly in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the laboratory.

References

-

PubChem. This compound | C7H15N3O | CID 468608. [Link]

-

Aaron Chemicals. 176178-88-4 | MFCD13188558 | this compound. [Link]

-

CP Lab Safety. This compound, 95% Purity, C7H15N3O, 1 gram. [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited. [Link]

-

Capot Chemical. 176178-88-4 | 1-metilpiperidina-4-carboidrazide. [Link]

-

PubChem. 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | C12H24N4O | CID 53338617. [Link]

-

PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Link]

-

ResearchGate. Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

-

PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

NIST. Piperidine, 1-methyl- - the NIST WebBook. [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

-

ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]

-

PubChemLite. 1-methylpiperidine-4-carboxylic acid (C7H13NO2). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H15N3O | CID 468608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 176178-88-4 | MFCD13188558 | this compound [aaronchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 6. 176178-88-4|this compound|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. biosynth.com [biosynth.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

chemical structure and molecular weight of 1-Methylpiperidine-4-carbohydrazide

An In-Depth Technical Guide to 1-Methylpiperidine-4-carbohydrazide for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, applications, and handling, grounded in established chemical principles.

Introduction: A Molecule of Strategic Importance

This compound (CAS No: 176178-88-4) is a bifunctional organic compound that merges two key pharmacophores: the N-methylpiperidine ring and the carbohydrazide moiety. The piperidine ring is a ubiquitous structural motif in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The terminal carbohydrazide group is a highly reactive and versatile functional handle, enabling the straightforward construction of more complex molecular architectures like hydrazones, pyrazoles, and oxadiazoles.[1][2][3] This unique combination makes it a valuable intermediate for generating compound libraries aimed at discovering novel therapeutic agents.[1]

Physicochemical Characteristics and Molecular Structure

A precise understanding of a molecule's fundamental properties is critical for its effective application in synthesis and research. The key identifiers and computed properties of this compound are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 176178-88-4 | [1][4][5] |

| Molecular Formula | C₇H₁₅N₃O | [1][4][5] |

| Molecular Weight | 157.21 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CN1CCC(CC1)C(=O)NN | [5] |

| InChI Key | YZQKKXPYOIDSJJ-UHFFFAOYSA-N | [1][5] |

| XLogP3-AA | -0.7 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

Molecular Structure Visualization

The 2D structure of this compound highlights the saturated N-methylated heterocyclic ring and the appended carbohydrazide functional group.

Sources

The Strategic Utility of 1-Methylpiperidine-4-carbohydrazide in Modern Drug Discovery: A Technical Guide

Executive Summary

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery campaigns. 1-Methylpiperidine-4-carbohydrazide has emerged as a particularly valuable scaffold due to its unique combination of a saturated, basic heterocycle and a highly versatile reactive handle. The 1-methylpiperidine moiety frequently imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to traverse biological membranes, while the carbohydrazide group offers a rich platform for chemical diversification.[1] This guide provides an in-depth analysis of the synthesis, physicochemical properties, and strategic applications of this compound, presenting it as a privileged building block for the development of novel therapeutics across various disease areas. We will explore its role in forming diverse chemical entities, from simple hydrazones to complex heterocyclic systems, and provide detailed, field-proven protocols for its synthesis and derivatization.

Structural and Physicochemical Profile

This compound, with the molecular formula C₇H₁₅N₃O, combines two key pharmacophoric elements.[2] The 1-methylpiperidine ring provides a three-dimensional, non-planar structure that can orient substituents in precise vectors to interact with biological targets.[1] The tertiary amine is basic, allowing for protonation at physiological pH, which can be crucial for enhancing solubility and forming key ionic interactions with target proteins, such as acidic residues in enzyme active sites or receptor binding pockets.[1] The N-methyl group modulates the basicity (pKa) and increases lipophilicity, which can significantly influence membrane permeability and metabolic stability.[1]

The carbohydrazide functional group (-CONHNH₂) at the 4-position is a versatile chemical handle capable of acting as both a hydrogen bond donor and acceptor, critical for molecular recognition at a biological target.[1] Its true power lies in its synthetic utility, serving as a nucleophilic precursor for a vast array of derivatives.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 176178-88-4 | [1][2][4] |

| Molecular Formula | C₇H₁₅N₃O | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| XLogP3 (Computed) | -0.7 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis of the Core Building Block

The most common and efficient synthesis of this compound is achieved through the hydrazinolysis of its corresponding ester, methyl 1-methylpiperidine-4-carboxylate.[1] This precursor can be readily prepared from commercially available isonipecotic acid. The entire process is a robust, scalable two-step sequence.

Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

This precursor can be synthesized from 1-methylpiperidine-4-carboxylic acid.[5] A typical esterification protocol is as follows:

-

Reaction Setup: To a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (approx. 5-10 volumes), cool the mixture to -10 °C using an ice-salt bath.

-

Reagent Addition: Add thionyl chloride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 0 °C. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. Running the reaction at low temperature controls the exothermic reaction and prevents side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to 40 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extraction & Isolation: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which is often pure enough for the next step.[6]

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve methyl 1-methylpiperidine-4-carboxylate (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask equipped with a condenser.

-

Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution. Causality: This is a nucleophilic acyl substitution. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.[1] An excess of hydrazine is used to drive the reaction to completion.

-

Reaction Progression: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.

The Strategic Role in Medicinal Chemistry: Key Reactions & Applications

The true value of this compound lies in the synthetic versatility of the hydrazide moiety. It serves as a robust starting point for creating extensive libraries of compounds for biological screening.

The Hydrazide as a Versatile Chemical Handle

The terminal -NH₂ group of the hydrazide is highly nucleophilic and readily condenses with electrophiles, most commonly aldehydes and ketones, to form stable hydrazone (Schiff base) linkages.[1] This reaction is often the gateway to more complex heterocyclic systems.

Caption: Key synthetic transformations of the carbohydrazide moiety.

-

Hydrazone Formation: Condensation with various aldehydes and ketones is a straightforward method to introduce diverse aromatic and aliphatic groups, enabling rapid exploration of structure-activity relationships (SAR).[1][7]

-

1,3,4-Oxadiazole Synthesis: Hydrazides are classic precursors for 1,3,4-oxadiazoles, a bioisostere for ester and amide groups with improved metabolic stability. This is often achieved by cyclization of an intermediate N-acylhydrazone or by reaction with reagents like carbon disulfide followed by alkylation.[1][8]

-

1,3,4-Thiadiazole Synthesis: Reaction with isothiocyanates provides thiosemicarbazide intermediates, which can be cyclized to form 1,3,4-thiadiazole derivatives, another important heterocyclic scaffold in medicinal chemistry.[1]

Case Studies in Drug Development

The this compound scaffold has been incorporated into molecules targeting a range of diseases.

-

Antimicrobial Agents: The structural motif is found in potential antitubercular agents. The carbohydrazide moiety and its derivatives (like oxadiazoles) are known to be effective against Mycobacterium tuberculosis, potentially by inhibiting the enoyl acyl carrier protein reductase (InhA), an enzyme crucial for bacterial fatty acid synthesis.[1] The N-methylpiperidine portion can enhance cell wall penetration and improve the overall pharmacokinetic profile.

-

CNS Agents: The piperidine ring is a well-established scaffold for compounds targeting the central nervous system (CNS).[9] The basic nitrogen is often key for interacting with neurotransmitter receptors. While direct studies on this compound are limited, its structural elements have been explored for potential as GABAA receptor agonists.[1]

-

Enzyme Inhibitors: The scaffold has been investigated for the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. GSK-3β is a key enzyme in many cellular processes, and its dysregulation is implicated in diseases like Alzheimer's, bipolar disorder, and diabetes.[1] The carbohydrazide can act as a key hydrogen-bonding feature within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold is a primary strategy for optimizing pharmacological profiles.

Table 2: General SAR Insights for the Scaffold

| Modification | Structural Moiety | General Impact on Activity | Rationale |

| N-Alkyl Group Variation | 1-Methylpiperidine | Potency, Selectivity, Lipophilicity | Changing the N-methyl to N-ethyl or larger groups can alter the fit within a binding pocket and modify the molecule's LogP, affecting permeability and metabolism.[1] |

| Hydrazone Substituent | Carbohydrazide | Potency, Target Specificity | The R-group of the aldehyde/ketone used for hydrazone formation directly interacts with the target protein. Aromatic, heterocyclic, and aliphatic groups can be systematically explored to map the binding site. |

| Heterocycle Formation | Carbohydrazide | Metabolic Stability, Bioisosterism | Converting the hydrazide to a metabolically robust heterocycle like a 1,3,4-oxadiazole can prevent hydrolysis by amidases, prolonging the compound's half-life while maintaining key electronic and hydrogen-bonding features.[8] |

| Piperidine Substitution | 1-Methylpiperidine | Fine-tuning of Potency and PK | Adding substituents to the piperidine ring (e.g., at the 3-position) can introduce new interaction points or block metabolic hotspots. |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that provides a robust starting point for drug discovery programs. Its synthesis is straightforward, and its dual-functionality—a pharmacokinetic-modulating piperidine ring and a synthetically versatile carbohydrazide handle—offers an efficient pathway to generate chemically diverse libraries with a high potential for biological activity. As medicinal chemists continue to seek scaffolds that balance synthetic accessibility with desirable drug-like properties, the utility of this compound is set to endure and expand into new therapeutic frontiers.

References

-

This compound | C7H15N3O | CID 468608. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, PubMed Central. [Link]

-

Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. [Link]

-

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide | C12H24N4O | CID 53338617. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

This compound, 95% Purity, C7H15N3O, 1 gram. CP Lab Safety. [Link]

-

A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing. [Link]

- Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

-

Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. ResearchGate. [Link]

-

Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. Pest Management Science, PubMed Central. [Link]

-

Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. ResearchGate. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, PubMed Central. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, PubMed. [Link]

-

1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H15N3O | CID 468608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity of the Hydrazide Functional Group in Piperidine Scaffolds

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Union of Piperidine and Hydrazide Moieties

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1][2] When this versatile heterocycle is functionalized with a hydrazide group (-CONHNH₂), it gives rise to a class of compounds with remarkable chemical utility and biological significance. The hydrazide is not merely a passive substituent; it is a reactive handle, a versatile synthon, and often, an integral part of a pharmacophore.[3][4][5]

This guide provides a comprehensive exploration of the reactivity of the hydrazide functional group when anchored to a piperidine scaffold. We will dissect the electronic interplay between these two moieties, detail the principal reaction pathways, and provide field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the piperidine-hydrazide motif in their synthetic and therapeutic endeavors.

Synthesis of Piperidine Hydrazides: The Foundational Step

The most direct and widely adopted method for synthesizing piperidine hydrazides involves the nucleophilic substitution of a piperidine-containing carboxylic acid derivative, typically an ester, with hydrazine hydrate.[3][6] This reaction is robust, generally high-yielding, and proceeds under mild conditions.

The causality behind this choice is clear: the ester carbonyl is sufficiently electrophilic to be attacked by the highly nucleophilic hydrazine, while the reaction conditions (often refluxing in an alcohol like ethanol) are mild enough to avoid degradation of the piperidine ring. The large excess of hydrazine hydrate typically used drives the reaction to completion.

General Synthetic Scheme:

Caption: General workflow for piperidine hydrazide synthesis.

Standard Experimental Protocol: Synthesis of 1-(Piperidin-4-ylcarbonyl)hydrazine

This protocol describes the synthesis from a commercially available piperidine ester.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl isonipecotate (1 equivalent).

-

Reagent Addition: Add ethanol (EtOH) as the solvent (approx. 0.2 M concentration of the ester). To this solution, add hydrazine hydrate (10 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Workup: Allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate is the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield the pure piperidine hydrazide.[3][6]

| Reactant/Condition | Purpose/Rationale | Typical Values | Reference Yields |

| Solvent | Solubilizes reactants; facilitates heat transfer. | Ethanol, Methanol | 70-98%[3][6] |

| Temperature | Provides activation energy for the reaction. | Room Temp. to Reflux | |

| Hydrazine Hydrate | Nucleophile; used in large excess to drive equilibrium. | 5-20 equivalents | |

| Reaction Time | Duration required for completion. | 2-24 hours |

Core Reactivity: The Hydrazide as a Chemical Hub

The reactivity of the piperidine hydrazide is dominated by the nucleophilic character of the terminal nitrogen atom (-NH₂) and the adjacent carbonyl group. The piperidine ring, being a saturated alkyl amine derivative, exerts a mild electron-donating inductive effect, which can subtly enhance the nucleophilicity of the hydrazide moiety. However, steric hindrance from substituents on the piperidine ring, particularly at the 2 and 6 positions, can play a more significant role in modulating reaction rates.

A. Hydrazone Formation: The Gateway to Bioactivity

The condensation of a hydrazide with an aldehyde or ketone to form a hydrazone is arguably its most important reaction in drug discovery.[7][8] This reaction forms a stable carbon-nitrogen double bond (C=N), creating a hydrazone linker that is a key structural feature in many bioactive compounds.[9][10]

Mechanism: The reaction proceeds via nucleophilic attack of the terminal hydrazide amine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step to yield the final hydrazone product.[11] The hydrazone linkage is generally stable but can be designed to be cleavable under specific pH conditions (e.g., the acidic environment of a lysosome), a feature exploited in drug delivery systems.[12][13]

Caption: Mechanism of hydrazone formation.

Field-Proven Protocol: Synthesis of an Isonicotinohydrazide-Piperidine Hydrazone

This protocol details the synthesis of a hydrazone from isoniazid and a piperidine-substituted benzaldehyde, a strategy used to develop novel antitubercular agents.[7][14]

-

Reactant Preparation: Dissolve the piperidine-substituted benzaldehyde (1 equivalent) in refluxing ethanol.

-

Hydrazide Addition: Add a solution of isoniazid (isonicotinic hydrazide, 1.1 equivalents) in ethanol to the aldehyde solution.

-

Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the dehydration step.

-

Reaction: Reflux the mixture for 2-6 hours. The product often precipitates out of the solution upon cooling.

-

Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazone derivative.[7]

| Compound Class | Target/Activity | Representative IC₅₀/MIC | Reference |

| Piperidine-Hydrazones | Butyrylcholinesterase (BChE) Inhibitor | IC₅₀: 35.30 µM | [15] |

| Isoniazid-Piperidine Hydrazones | Mycobacterium tuberculosis | MIC: 0.11-0.45 µM | [7] |

B. Cyclization Reactions: Building Heterocyclic Scaffolds

Hydrazides are invaluable precursors for the synthesis of five- and six-membered heterocyclic rings, which are core components of many pharmaceuticals.[3][4] By reacting with appropriate bifunctional reagents, the hydrazide moiety can be cyclized into structures like oxadiazoles, thiadiazoles, pyrazoles, and triazoles.

Example Pathway: 1,3,4-Oxadiazole Synthesis

A common route involves the acylation of the hydrazide to form a diacylhydrazine intermediate, which is then cyclized under dehydrating conditions (e.g., using POCl₃, H₂SO₄, or TsCl).

Caption: Workflow for synthesizing 1,3,4-oxadiazoles from hydrazides.

C. Application in Bioconjugation: The Hydrazone Linker

The specific and mild reaction conditions for hydrazone formation make it a powerful tool for bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs).[12] A piperidine hydrazide can act as a stable, hydrophilic linker to attach a cytotoxic payload to an antibody. The aldehyde partner is often generated on the antibody's carbohydrate domains by gentle oxidation with sodium periodate.[11][16]

The stability of the resulting hydrazone bond is sufficient for circulation in the bloodstream, but it can be cleaved in the lower pH of intracellular compartments, releasing the drug specifically at the target site.[12][13]

The Hydrazide as a Protecting Group

While less common in the context of piperidine scaffolds, the hydrazide functionality can serve as a protecting group for carboxylic acids, especially in peptide synthesis.[17][18] The carboxylic acid is converted to the hydrazide, which is stable to many reaction conditions. Deprotection is typically achieved through oxidation (e.g., with N-bromosuccinimide or mild electrochemical methods), which cleaves the N-N bond and regenerates the carboxylic acid.

Conclusion and Future Outlook

The hydrazide functional group, when integrated into a piperidine scaffold, creates a molecular entity of significant synthetic and medicinal value. Its reactivity is predictable, robust, and exceptionally versatile. The nucleophilic terminal amine is the primary driver of its chemistry, enabling the facile formation of bioactive hydrazones, the construction of complex heterocyclic systems, and the development of sophisticated bioconjugates. Understanding the principles outlined in this guide—from the fundamental synthesis to the nuances of hydrazone formation and cyclization—empowers chemists to design and execute strategies that fully exploit the potential of this powerful chemical partnership. As the demand for targeted therapies and novel molecular architectures grows, the strategic use of the piperidine-hydrazide motif is poised to remain a cornerstone of innovation in drug discovery.

References

-

Teixeira, S., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

-

WisdomLib (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. WisdomLib. [Link]

-

Mali, K. D., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

-

Gümüş, F., et al. (2024). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

-

Yıldırım, S., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. PubMed. [Link]

-

Mohareb, R. M. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH. [Link]

-

ResearchGate (n.d.). Hydrazide-based drugs in clinical use. ResearchGate. [Link]

-

Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. PubMed. [Link]

-

Krishnapriya, K. R. (n.d.). PROTECTING GROUPs.pptx. SlideShare. [Link]

-

AxisPharm (n.d.). Hydrazide PEG. AxisPharm. [Link]

-

Cheung, H. T., & Blout, E. R. (1965). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. ACS Publications. [Link]

-

ResearchGate (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. [Link]

-

ResearchGate (n.d.). Synthesis of piperidine hydrazide–hydrazones. ResearchGate. [Link]

-

Organic Chemistry Portal (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of piperidines. Organic Chemistry Portal. [Link]

-

Gümüş, F., et al. (2024). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC - NIH. [Link]

-

ResearchGate (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. ResearchGate. [Link]

-

El-Gohary, N. S. M., & Shaaban, M. I. (2019). Synthesis and Biological Activity of Novel Hydrazide-Hydrazones Incorporating Piperidine and Piperazine Moieties and Related Mannich Bases. Open Science. [Link]

-

Wang, B., et al. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. PubMed. [Link]

-

Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Kleczkowska, P., et al. (2016). Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. PubMed Central. [Link]

-

Teixeira, S., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. [Link]

-

Chojnacki, J., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). [Link]

-

Bak, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Al-Warhi, T., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

-

ResearchGate (2016). One-step ring condensation of hydrazine derivatives and cyclic anhydrides. ResearchGate. [Link]

-

Lázaro, E., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. [Link]

-

Chemistry Stack Exchange (2018). Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Link]

-

Harris, M. C., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed - NIH. [Link]

-

Name Reaction (n.d.). Acyloin Condensation. Name Reaction. [Link]

-

ResearchGate (2001). Electronic and Spatial Structure of Piperidine and Its Substituted Derivatives from the Results of ab initio Calculations. ResearchGate. [Link]

-

ResearchGate (2011). Structure-Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies. ResearchGate. [Link]

-

ResearchGate (2022). Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]

- 10. openscienceonline.com [openscienceonline.com]

- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

- 13. biosynth.com [biosynth.com]

- 14. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PEG Hydrazide | BroadPharm [broadpharm.com]

- 17. The hydrazide as a carboxylie-protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Promise of 1-Methylpiperidine-4-carbohydrazide Derivatives

An In-Depth Technical Guide

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 1-methylpiperidine-4-carbohydrazide core represents a fascinating amalgamation of two such pharmacologically significant moieties. The piperidine ring, a saturated heterocycle, is a structural motif present in numerous pharmaceuticals and natural alkaloids, valued for its ability to influence physicochemical properties like solubility and lipophilicity, and to orient functional groups for optimal target interaction.[1] The carbohydrazide group (-CONHNH2) and its derivatives (hydrazones) are versatile functional groups known for their coordinative capabilities and a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5]

This guide provides a technical exploration of the potential biological activities stemming from the fusion of these two scaffolds. We will delve into the mechanistic underpinnings, present key quantitative data from foundational studies, and provide detailed, field-proven experimental protocols for researchers aiming to investigate this promising class of compounds. The narrative is designed not merely to instruct, but to explain the causality behind methodological choices, empowering researchers to design and execute robust screening campaigns.

Part 1: Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent activity against pathogenic microbes.[6] Carbohydrazide derivatives have been consistently identified as possessing significant antibacterial and antifungal properties.[4][7] The incorporation of the 1-methylpiperidine moiety can enhance these properties, potentially by improving cell wall penetration or interaction with microbial targets.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The antimicrobial action of hydrazide derivatives is often attributed to their ability to chelate essential metal ions required for microbial enzyme function or to interfere with nucleic acid synthesis. The formation of hydrazones by reacting the carbohydrazide with various aldehydes or ketones introduces a diverse array of substituents, allowing for the fine-tuning of activity. Studies on related piperidine-carbohydrazide derivatives have shown that antimicrobial efficacy is highly dependent on the nature of these substituents.[8][9] For instance, the introduction of quinazolinyl moieties has demonstrated significant in vivo efficacy against fungal phytopathogens like Rhizoctonia solani.[10]

Data Summary: In Vitro Antimicrobial & Antifungal Efficacy

The following table summarizes representative data from studies on piperidine-carbohydrazide derivatives and related structures, highlighting their potential against various pathogens.

| Compound Class | Test Organism | Activity Metric | Result | Reference |

| Piperidine-4-carbohydrazide Derivatives | Staphylococcus aureus | MIC | Moderate to Good Activity | [8] |

| Piperidine-4-carbohydrazide Derivatives | Escherichia coli | MIC | Moderate to Good Activity | [8] |

| (1-phenylsulfonyl)piperidine Carbohydrazides | Salmonella typhi | MIC | 8.00 ± 0.54 µM | [9] |

| (1-phenylsulfonyl)piperidine Carbohydrazides | Bacillus subtilis | MIC | 8.56 ± 0.63 µM | [9] |

| Quinazolinyl-piperidine-carbohydrazide (A13) | Rhizoctonia solani | Curative Efficacy (in vivo) | 76.9% at 200 µg/mL | [10] |

| Quinazolinyl-piperidine-carbohydrazide (A13) | Rhizoctonia solani | Protective Efficacy (in vivo) | 76.6% at 200 µg/mL | [10] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the MIC of a compound, defined as the lowest concentration that inhibits visible microbial growth.[11][12] This method is resource-efficient and suitable for high-throughput screening.

Causality: This protocol is chosen over diffusion assays for its quantitative output (a specific MIC value), which is crucial for comparing the potency of different derivatives and for structure-activity relationship studies.[12]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

-

Inoculate the colonies into a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth).

-

Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Preparation of Compound Dilutions:

-

Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

In a sterile 96-well microtiter plate, perform a series of two-fold serial dilutions of the compound in the broth medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (bacteria with no compound) and a negative control well (broth medium only).[11]

-

Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Caption: Workflow for MIC determination using broth microdilution.

Part 2: Anticonvulsant Potential

Epilepsy remains a significant neurological disorder, with a substantial portion of patients being refractory to current treatments, highlighting the need for new therapeutic strategies.[13] Piperidine and piperazine derivatives have historically been a rich source of anticonvulsant agents.[14][15] The alkaloid piperine, which contains a piperidine ring, has demonstrated anticonvulsant effects in various animal models, potentially through the modulation of ion channels and neurotransmitter systems.[13][16][17]

Mechanistic Insights & Structure-Activity Relationship (SAR)

The anticonvulsant activity of piperidine-containing compounds is often linked to their ability to interact with central nervous system targets. Key mechanisms include:

-

GABAergic System Modulation: Enhancing the action of the inhibitory neurotransmitter GABA, as suggested by delayed onset of seizures in pentylenetetrazole (PTZ) and picrotoxin models.[13][17]

-

Ion Channel Blockade: Direct inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels, which is a mechanism shared by many established antiepileptic drugs.[13][16] This is supported by efficacy in the maximal electroshock (MES) seizure model.

SAR studies would likely focus on how modifications to the carbohydrazide portion of the molecule affect lipophilicity (for blood-brain barrier penetration) and binding affinity to these neurological targets.

Caption: Potential anticonvulsant mechanisms of action.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

Causality: This model is selected for its high predictive value for drugs that act by blocking voltage-gated sodium channels or preventing seizure spread, a key mechanism for treating generalized seizures.[16]

Step-by-Step Methodology:

-

Animal Preparation:

-

Use adult mice or rats, acclimatized to the laboratory environment.

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) should be included.

-

Allow for a predetermined period for drug absorption (e.g., 30-60 minutes).

-

-

Induction of Seizure:

-

Apply a short electrical stimulus (e.g., 50-60 mA for 0.2 seconds) via corneal or auricular electrodes.

-

The stimulus is calibrated to reliably induce a full tonic hind limb extension in >95% of vehicle-treated animals.

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the animal for the presence or absence of tonic hind limb extension.

-

An animal is considered "protected" if the tonic extension phase is abolished.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

-

Part 3: Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response implicated in numerous diseases. Many hydrazide and hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2][18][19][20] These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The primary mechanism for the anti-inflammatory action of many hydrazone-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[2] This is the same mechanism used by many nonsteroidal anti-inflammatory drugs (NSAIDs). The analgesic effect is often a direct consequence of reduced prostaglandin-mediated sensitization of nociceptors.

SAR studies have shown that the nature of the aromatic or heterocyclic ring attached to the hydrazone moiety is critical for activity. Electron-withdrawing groups (like nitro or halo substituents) or electron-donating groups (like methoxy) on this ring can significantly modulate the anti-inflammatory potency.[2][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[2][18]

Causality: This model is chosen because it induces a biphasic inflammatory response that is well-characterized. The early phase is mediated by histamine and serotonin, while the late phase (after 3 hours) is primarily mediated by prostaglandins, making it an excellent model for screening potential COX inhibitors.[21]

Step-by-Step Methodology:

-

Animal Preparation:

-

Fast Wistar rats overnight with free access to water.

-

Group the animals and administer the test compound, vehicle control, or a standard drug (e.g., Diclofenac, Indomethacin) orally or i.p. one hour before the carrageenan injection.[20]

-

-

Baseline Measurement:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

-

Induction of Inflammation:

-

Inject a 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

-

Measurement of Edema:

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Part 4: Anticancer Activity

The piperidine scaffold is a key component of several anticancer drugs, and its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis.[22] The addition of the carbohydrazide moiety offers new opportunities for designing potent and selective anticancer agents.[23]

Mechanistic Insights & Structure-Activity Relationship (SAR)

The anticancer effects of piperidine-hydrazide derivatives can be multifaceted. Potential mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective anticancer agents. This can occur through intrinsic (mitochondrial) or extrinsic pathways.[24]

-

Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G0/G1 or G2/M phases, prevents cancer cells from dividing.[22]

-

Enzyme Inhibition: Targeting specific kinases or other enzymes that are overactive in cancer cells.

SAR studies on related indolin-2-one piperazine-carbothiohydrazides revealed that specific substitutions on the aromatic rings were critical for achieving low micromolar IC50 values against lung and colon cancer cell lines.[25]

Caption: Experimental workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[26] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[24]

Causality: This assay is a cornerstone of in vitro toxicology and oncology drug discovery due to its simplicity, reliability, and suitability for high-throughput screening.[27] The intensity of the color produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic potential.[24]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cancer cells that are in the exponential growth phase.

-

Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well).

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated only with the solvent, e.g., DMSO, at the highest concentration used).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

-

-

MTT Addition and Incubation:

-

After the treatment period, carefully aspirate the medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared at 5 mg/mL in PBS) to each well.[24] Alternatively, add 10-20 µL of a concentrated MTT solution directly to the 100 µL of medium in each well.[24][27]

-

Incubate the plate for 2 to 4 hours at 37°C, protected from light.[11][24]

-

-

Solubilization and Absorbance Measurement:

-

For adherent cells, carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals.[24]

-

Add 100-200 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[11][27]

-

Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.[24]

-

-

Data Analysis:

-

Correct the absorbance readings by subtracting the mean absorbance of the blank wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable).

-

Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

-

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI.

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). PubMed.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PubMed Central.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).

- MTT assay protocol. (n.d.). Abcam.

- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed Central.

- Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole deriv

- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed.

- Methods for in vitro evaluating antimicrobial activity: A review. (2025).

- Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (n.d.). Semantic Scholar.

- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Deriv

- A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing.

- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2015).

- Exploring 1-[(4-Methylphenyl)sulfonyl]-Piperidine Carbohydrazides as Multifunctional Agents for Diabetes and Human Pathogen Control. (2025).

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomedical Pharmacology Journal.

- The analgesic and anticonvulsant effects of piperine in mice. (n.d.). eCommons@AKU.

- Therapeutic Potential of Hydrazones as Anti-Inflamm

- A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Anticonvulsant activity of piperine on seizures induced by excitatory amino acid receptor agonists. (n.d.). PubMed.

- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Semantic Scholar.

- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (n.d.). PubMed.

- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed.

- Structure activity relationship of piperidine derivatives. (n.d.).

- In Vivo Efficacy of Piperidine-4-Carbohydrazide Derivatives: A Compar

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.

- A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.

- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2025).

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.).

- Structure–activity relationship of piperidine derivatives with... (n.d.).

- This compound. (n.d.). PubChem.

- Synthesis and anticonvulsant activity of some piperazine deriv

- Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. (n.d.). PubMed Central.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Deriv

- Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide deriv

- Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. (2022). Asian Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ecommons.aku.edu [ecommons.aku.edu]

- 18. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. asianpubs.org [asianpubs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 1-Methylpiperidine-4-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methylpiperidine-4-carbohydrazide core represents a confluence of two privileged structural motifs in medicinal chemistry: the piperidine ring and the carbohydrazide functional group. The piperidine moiety is a ubiquitous feature in pharmaceuticals, often employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing pharmacokinetic profiles.[1] Concurrently, the carbohydrazide group serves as a highly reactive and versatile chemical handle, enabling the synthesis of a diverse array of heterocyclic derivatives. This guide provides a comprehensive analysis of this compound, its key structural analogs, and their derivatives. We will explore the synthetic pathways, delve into the causality behind experimental designs, and examine the broad spectrum of pharmacological activities that make this scaffold a compelling starting point for the development of novel therapeutic agents.

The Core Scaffold: this compound

This compound (CAS: 176178-88-4) is a foundational building block in synthetic and medicinal chemistry.[1] Its structure is characterized by a piperidine ring N-alkylated with a methyl group and a carbohydrazide functional group at the 4-position. This unique combination imparts specific properties that are highly advantageous for drug design.

Physicochemical Properties

The physicochemical properties of the core scaffold are crucial for its role as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N₃O | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 176178-88-4 | [1][3] |

The presence of the tertiary amine (the N-methyl group) provides a basic center, which can be critical for salt formation to improve solubility and bioavailability. The carbohydrazide moiety (-CONHNH₂) is a potent hydrogen bond donor and acceptor, influencing interactions with biological targets.

Foundational Synthesis

The primary and most direct route for synthesizing the core scaffold is through the hydrazinolysis of a corresponding ester, typically methyl 1-methylpiperidine-4-carboxylate.[1] This reaction is a classic example of nucleophilic acyl substitution.

Rationale: Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The choice of an ester as the starting material is strategic; esters are generally stable, readily available, and their alkoxy leaving groups (e.g., methoxy) are easily displaced by hydrazine to form the thermodynamically stable carbohydrazide product.[1]

Caption: Synthesis of the core scaffold via hydrazinolysis.

Key Derivatives and Their Synthetic Logic

The true utility of this compound lies in its function as a versatile intermediate. The reactive hydrazide group is a gateway to a multitude of heterocyclic systems, each with distinct pharmacological potential.

Hydrazone Derivatives

Condensation of the carbohydrazide with various aldehydes or ketones is one of the most straightforward derivatization strategies, yielding hydrazones.[4][5]

Causality: This reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) in a protic solvent like ethanol. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration step drives the reaction to completion. The choice of aldehyde is critical as the substituent on the aromatic ring (R group) directly influences the biological activity of the final hydrazone, forming the basis for structure-activity relationship (SAR) studies.[4][5]

Caption: Synthetic utility of the core scaffold.

1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives

The carbohydrazide moiety is an excellent precursor for five-membered heterocycles like thiadiazoles and triazoles, which are prominent in many biologically active compounds.

-

1,3,4-Thiadiazoles: A common pathway involves reacting the carbohydrazide with an isothiocyanate to form an N-substituted-thiosemicarbazide intermediate. This intermediate then undergoes acid-catalyzed cyclization (dehydration) to yield the 2-amino-5-substituted-1,3,4-thiadiazole ring system.[1]

-

1,2,4-Triazoles: Synthesis can be achieved by first reacting the carbohydrazide with carbon disulfide in a basic medium to form an oxadiazole intermediate, which is then treated with hydrazine hydrate to yield the corresponding aminotriazole-thiol.[6]

Rationale: These multi-step syntheses are designed to build complexity methodically. The initial reaction creates a linear precursor containing all the necessary atoms for the target heterocycle. The subsequent cyclization step, often induced by acid or base, is an intramolecular reaction that is entropically favored, leading to the stable aromatic heterocyclic ring.

Pharmacological Applications and Mechanistic Insights

Derivatives of this compound have demonstrated a wide range of biological activities, underscoring the scaffold's value in drug discovery.

Anticancer Activity

Certain derivatives have shown significant cytotoxic potential against various cancer cell lines.[1]

-

Mechanism of Action: A key mechanism is the induction of apoptosis. For example, novel imidazopyridine carbohydrazide derivatives have been shown to be effective against breast (MCF-7) and colon (HT-29) cancer cells.[1] These compounds can trigger intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This often involves the activation of caspases, disruption of mitochondrial membrane potential, and eventual cell dismantling.

Caption: Simplified intrinsic apoptosis pathway.

Antimicrobial and Antitubercular Activity

The structural similarity of the carbohydrazide group to that in isonicotinic acid hydrazide (Isoniazid), a frontline antitubercular drug, has prompted the exploration of these derivatives as antimicrobial agents.[6][7] Hydrazones, triazoles, and oxadiazoles derived from this core have shown promising activity against various bacterial and fungal strains.[6][8]